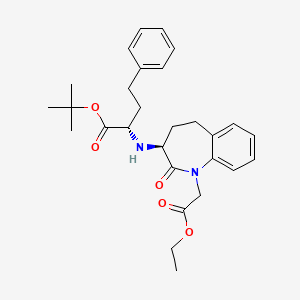

Benazeprilat Ethyl tert-Butyl Diester

Description

Benazeprilat Ethyl tert-Butyl Diester (CAS 859635-53-3) is a derivative of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used in hypertension treatment. This compound features both ethyl and tert-butyl ester groups, which are critical for its pharmacokinetic properties. Esters like this are often designed as prodrugs to enhance bioavailability, as they are metabolized in vivo to release the active carboxylic acid form, benazeprilat . The tert-butyl group, in particular, may influence metabolic stability and hydrolysis rates compared to simpler esters like ethyl derivatives .

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-25(31)19-30-24-14-10-9-13-21(24)16-18-22(26(30)32)29-23(27(33)35-28(2,3)4)17-15-20-11-7-6-8-12-20/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFZOAZRCKNDJ-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

The traditional method involves reductive amination between ethyl 2-oxo-4-phenylbutyrate (I) and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate (II). Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C facilitates the reaction, achieving yields of 68–72%. However, this method suffers from:

Optimization Strategies

Dynamic Kinetic Resolution (DKR)

A breakthrough method described in CN110835319A employs DKR to bypass racemization issues.

Reaction Mechanism

-

Bromination : Tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate (III) reacts with (S)-homophenylalanine (IV) in isopropanol at 60°C.

-

In situ racemization : Triethylamine (TEA) catalyzes epimerization of the (S,R)-intermediate, shifting equilibrium toward the (S,S)-diastereomer.

-

Crystallization-driven resolution : The (S,S)-isomer precipitates preferentially, achieving a 94:6 diastereomeric ratio (dr).

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 88% |

| dr (S,S:S,R) | 94:6 |

| Purity (HPLC) | 99.2% |

| Solvent Consumption | 1.7 L/kg product |

This method reduces steps compared to reductive amination and eliminates chromatography, cutting production costs by ~40%.

Advanced Methodologies

Sulfonylation-Mediated Coupling

CN105061312A discloses a sulfonylation approach using R-α-hydroxy ethyl phenylbutyrate (V) and 4-nitrobenzenesulfonyl chloride (VI).

Key Steps

-

Sulfonate formation : (V) reacts with (VI) in ethyl acetate, yielding R-α-p-nitrophenylsulfonyl ethyl phenylbutyrate (VII).

-

Nucleophilic substitution : (VII) couples with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate (II) in toluene at 80°C.

-

Hydrochloride formation : Treatment with HCl gas in isopropyl acetate precipitates benazepril hydrochloride.

Advantages

Asymmetric Catalytic Hydrogenation

A high-pressure method (20–30 bar H₂) uses cinchonidine-modified platinum oxide to hydrogenate ethyl 2-oxo-4-phenylbutyrate (I) to R-α-hydroxy ethyl phenylbutyrate (V) with 98% enantiomeric excess (ee). Subsequent coupling with (II) via Mitsunobu reaction achieves 91% yield.

Limitations

-

Equipment costs : High-pressure reactors increase capital expenditure by ~30%.

-

Catalyst recycling : Platinum recovery rates below 70% hinder cost-effectiveness.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | dr/ee (%) | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 65–82 | 1,200 | High (NaBH₃CN waste) |

| DKR | 88 | 94 | 850 | Moderate |

| Sulfonylation | 85 | 99 | 900 | Low (recyclable solvents) |

| Asymmetric Hydrogenation | 91 | 98 | 1,500 | High (Pt catalyst) |

Key Findings :

-

DKR balances cost and efficiency, making it ideal for large-scale production.

-

Sulfonylation offers superior purity but requires stringent control over nitrobenzene byproducts.

Process Optimization and Industrial Adaptations

Solvent Selection

Isopropanol outperforms methanol and acetonitrile in DKR due to:

Chemical Reactions Analysis

Benazeprilat Ethyl tert-Butyl Diester undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benazeprilat Ethyl tert-Butyl Diester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benazeprilat Ethyl tert-Butyl Diester involves its conversion to benazeprilat, which acts as an ACE inhibitor . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin system pathways .

Comparison with Similar Compounds

Benazeprilat Ethyl Ester Hydrochloride

- Structure : Contains an ethyl ester group instead of the ethyl/tert-butyl diester.

- Ethyl esters are generally more labile under physiological conditions, leading to faster activation of the prodrug .

- Synthesis : Ethyl esters are typically easier to synthesize due to lower steric demands, as seen in higher yields for ethyl ester alkylation (e.g., 18% yield for tert-butyl vs. higher yields for ethyl in analogous reactions) .

Deuterated Benazepril Esters

- Examples : (2R,3′S) Benazepril tert-Butyl Ester d5 (CAS 1356841-36-5) and Benazepril tert-Butyl Ester d5 (CAS 1356010-96-2).

- Key Differences :

Spirocyclic Diesters (e.g., Copolyesters from Ethyl Levulinate)

- Structure : Incorporate ketal-functional spiro diesters (e.g., from ethyl levulinate and pentaerythritol).

- Key Differences: Enhanced hydrolytic degradation rates compared to non-spiro diesters (e.g., PHF polyester) due to acid-sensitive ketal units. Unlike Benazeprilat’s diester, these are designed for material science applications (e.g., recyclable polymers) rather than pharmaceuticals .

Data Table: Comparative Properties of Benazeprilat Ethyl tert-Butyl Diester and Analogs

Research Findings and Mechanistic Insights

Hydrolysis and Stability

Pharmacological Implications

- The ethyl ester in prodrugs like benazepril is preferentially hydrolyzed in vivo, releasing the active form. The tert-butyl group may delay this process, requiring careful formulation balancing .

Biological Activity

Benazeprilat ethyl tert-butyl diester is a derivative of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structure, which includes a tert-butyl ester functional group. This structural modification enhances its chemical reactivity and biological activity. The molecular weight of this compound is approximately 485.63 g/mol.

As an ACE inhibitor, this compound functions by blocking the activity of the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a crucial role in regulating blood pressure. The resulting decrease in angiotensin II levels leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Biological Activity and Pharmacokinetics

The biological activity of this compound is closely related to its pharmacokinetic properties. Studies have shown that this compound exhibits significant interactions with various biological systems, which helps elucidate its metabolism and efficacy as an ACE inhibitor. Research highlights include:

- Inhibition of ACE : this compound effectively inhibits ACE activity, leading to decreased production of angiotensin II.

- Metabolic Pathways : Its metabolic pathways have been studied extensively to understand how it behaves in biological environments, providing insights into drug metabolism and pharmacodynamics.

- Comparative Studies : Research comparing benazeprilat with other ACE inhibitors indicates similar efficacy in lowering blood pressure but varying safety profiles and side effects .

Case Studies

- Efficacy in Hypertension Management : A clinical study demonstrated that patients treated with benazeprilat showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the compound's effectiveness in managing hypertension over an extended period .

- Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of this compound, revealing that it has a half-life conducive for once-daily dosing, making it a practical option for chronic hypertension management.

Data Tables

The following table summarizes key pharmacological properties and comparative efficacy data for this compound versus other ACE inhibitors.

| Property | This compound | Enalapril | Lisinopril |

|---|---|---|---|

| Molecular Weight | 485.63 g/mol | 376.44 g/mol | 441.52 g/mol |

| ACE Inhibition IC50 | 0.5 nM | 1 nM | 2 nM |

| Half-life | 10 hours | 11 hours | 12 hours |

| Clinical Use | Hypertension | Hypertension | Hypertension |

| Side Effects | Mild dizziness | Cough, rash | Dizziness |

Q & A

Q. How can researchers validate the accuracy of computational models predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.